3-Methyl-3-buten-2-ol, (R)-
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Overview
Description
3-Methyl-3-buten-2-ol, ®-, also known as isoprenol, is an unsaturated alcohol with the molecular formula C5H10O. It is a clear, colorless liquid with a mild, pleasant odor. This compound is a biogenic volatile organic compound (BVOC) and is emitted by various plants and trees. It is structurally similar to isoprene and is used in various industrial applications, including as a fragrance ingredient and a precursor in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-buten-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which comprises aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction temperature ranges from 50 to 120 degrees Celsius .
Industrial Production Methods
Industrially, 3-Methyl-3-buten-2-ol is produced by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive due to the presence of the C=C double bond and the hydroxyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and sulfuric acid.
Reduction: Hydrogenation of 3-Methyl-3-buten-2-ol over a palladium/zinc oxide catalyst can yield saturated alcohols.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Major Products
The major products formed from these reactions include formaldehyde, isobutene, acetone, and various carbonyl compounds .
Scientific Research Applications
3-Methyl-3-buten-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, it undergoes oxidation reactions that contribute to the formation of secondary organic aerosols (SOAs). The compound’s reactivity is influenced by the presence of the C=C double bond and the hydroxyl group, which facilitate various chemical transformations .
Comparison with Similar Compounds
3-Methyl-3-buten-2-ol is similar to other unsaturated alcohols such as 3-Methyl-2-buten-1-ol (prenol) and 2-Methyl-3-buten-2-ol. it is unique due to its specific structure and reactivity:
3-Methyl-2-buten-1-ol (prenol): This compound has a similar structure but differs in the position of the hydroxyl group.
2-Methyl-3-buten-2-ol: This compound is another unsaturated alcohol with similar applications but different reactivity due to its distinct structure.
Properties
CAS No. |
105228-58-8 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2R)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m1/s1 |
InChI Key |
JEYLKNVLTAPJAF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=C)C)O |
Canonical SMILES |
CC(C(=C)C)O |
Origin of Product |
United States |
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